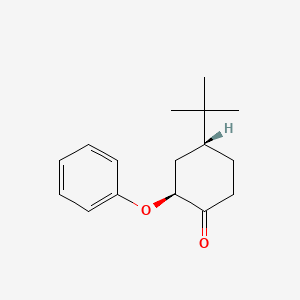
(2S,4R)-4-tert-butyl-2-phenoxycyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,4R)-4-tert-butyl-2-phenoxycyclohexan-1-one is a chiral compound with a unique structure that includes a cyclohexanone ring substituted with a tert-butyl group and a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S,4R)-4-tert-butyl-2-phenoxycyclohexan-1-one typically involves the following steps:
Formation of the Cyclohexanone Ring: The cyclohexanone ring can be synthesized through a series of cyclization reactions starting from appropriate precursors.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides under basic conditions.
Attachment of the Phenoxy Group: The phenoxy group is attached through nucleophilic substitution reactions using phenol derivatives.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted cyclohexanone derivatives.
Scientific Research Applications
(2S,4R)-4-tert-butyl-2-phenoxycyclohexan-1-one has several scientific research applications:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug development.
Biological Studies: Studied for its interactions with biological macromolecules and potential therapeutic effects.
Industrial Applications: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S,4R)-4-tert-butyl-2-phenoxycyclohexan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
(2S,4R)-4-tert-butyl-2-phenylcyclohexan-1-one: Similar structure but with a phenyl group instead of a phenoxy group.
(2S,4R)-4-tert-butyl-2-methoxycyclohexan-1-one: Similar structure but with a methoxy group instead of a phenoxy group.
Uniqueness: (2S,4R)-4-tert-butyl-2-phenoxycyclohexan-1-one is unique due to the presence of both the tert-butyl and phenoxy groups, which confer specific chemical properties and reactivity. This combination of substituents makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
61609-22-1 |
|---|---|
Molecular Formula |
C16H22O2 |
Molecular Weight |
246.34 g/mol |
IUPAC Name |
(2S,4R)-4-tert-butyl-2-phenoxycyclohexan-1-one |
InChI |
InChI=1S/C16H22O2/c1-16(2,3)12-9-10-14(17)15(11-12)18-13-7-5-4-6-8-13/h4-8,12,15H,9-11H2,1-3H3/t12-,15+/m1/s1 |
InChI Key |
STBMAJBFWGFMSB-DOMZBBRYSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H]1CCC(=O)[C@H](C1)OC2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)C1CCC(=O)C(C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















